Lutetium(III) oxide
説明
Lutetium(III) oxide, also known as lutecia, is a white solid and a cubic compound of lutetium . It is a lanthanide oxide, also known as a rare earth . It is sometimes used in the preparation of specialty glasses .
Synthesis Analysis
This compound nanoparticles can be synthesized through a chemical precipitation process. The process involves the formation of lutetium carbonate nanoparticles, which are then thermally treated at 750 °C in an air atmosphere to form lutetium oxide nanoparticles .Molecular Structure Analysis
This compound has a chemical formula of Lu2O3 . It has a molar mass of 397.932 g/mol . It has a crystal structure known as Bixbyite .Chemical Reactions Analysis
This compound can react with acid to form lutetium(III) salts . It can also undergo a reaction with hydrogen plasma and inorganic acid etching in a process known as plasma-assisted etching .Physical and Chemical Properties Analysis
This compound has a high melting point of 2,490 °C and a boiling point of 3,980 °C . It is insoluble in water but soluble in all common acids . It has a band gap of 5.5 eV .作用機序
Target of Action
Lutetium oxide, also known as Lutetium(III) oxide, is a cubic compound of lutetium . It is primarily used as a catalyst in various chemical reactions, including cracking, alkylation, hydrogenation, and polymerization . It is also an important raw material for laser crystals .
Mode of Action
The mode of action of this compound is primarily through its catalytic properties. As a catalyst, it accelerates chemical reactions without being consumed in the process. In the context of cracking, alkylation, hydrogenation, and polymerization, this compound facilitates the breaking and forming of chemical bonds, thereby speeding up these reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the type of reaction it is catalyzing. For instance, in cracking reactions, it helps break down large hydrocarbon molecules into smaller ones. In alkylation reactions, it aids in the addition of an alkyl group to a molecule. In hydrogenation reactions, it facilitates the addition of hydrogen to a molecule. Lastly, in polymerization reactions, it assists in the formation of polymers from monomers .
Pharmacokinetics
It’s worth noting that lutetium-177, a radioactive isotope of lutetium, has been used in radiopharmaceuticals for targeted radiotherapy .
Result of Action
The result of this compound’s action is the acceleration of the chemical reactions it catalyzes. This can lead to increased efficiency and yield in these reactions. For example, in the production of laser crystals, the use of this compound can result in higher quality crystals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate at which it catalyzes reactions. Additionally, the presence of other substances in the reaction mixture can also impact its catalytic activity .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Lutetium oxide has been found to interact with certain biomolecules. For instance, it has been used in plasma-assisted etching, where the irradiation of hydrogen plasma converts the sesquioxide into hydroxide . This process reveals that lutetium oxide can interact with hydrogen atoms in a biochemical reaction .
Cellular Effects
Lutetium oxide has been found to have effects on various types of cells and cellular processes. For instance, it has been used in the treatment of patients with advanced neuroendocrine tumors . At the cellular level, lutetium oxide operates on the principle of targeted radiation therapy . It selectively targets and destroys cancer cells while minimizing harm to healthy cells .
Molecular Mechanism
The mechanism of action of lutetium oxide at the molecular level involves several key steps. In the context of plasma-assisted etching, the irradiation of hydrogen plasma converts the sesquioxide into hydroxide . This conversion process involves binding interactions with hydrogen atoms and changes in the molecular structure of lutetium oxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lutetium oxide change over time. For instance, in plasma-assisted etching, the conversion of lutetium oxide into hydroxide leads to a high-efficiency way to polish surfaces . This suggests that lutetium oxide has a certain degree of stability and does not degrade quickly in these settings .
Dosage Effects in Animal Models
The effects of lutetium oxide vary with different dosages in animal models. For instance, in the treatment of neuroendocrine tumors, the dosage of lutetium oxide needs to be carefully controlled to maximize its therapeutic effects while minimizing its side effects .
Metabolic Pathways
Given its use in targeted radiation therapy, it is likely that it interacts with certain enzymes or cofactors involved in cellular metabolism .
Transport and Distribution
Lutetium oxide is transported and distributed within cells and tissues through certain mechanisms. For instance, in targeted radiation therapy, lutetium oxide is delivered to specific cells where it exerts its therapeutic effects .
Subcellular Localization
Given its use in targeted radiation therapy, it is likely that it is directed to specific compartments or organelles within the cell where it exerts its therapeutic effects .
特性
IUPAC Name |
oxo(oxolutetiooxy)lutetium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPARYNQUYZOBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Lu]O[Lu]=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.932 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Merck Index] | |
Record name | Lutetium(III) oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2136 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12032-20-1 | |
Record name | Lutetium oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the typical crystal structure of Lutetium(III) oxide halides?
A1: this compound halides, specifically this compound bromide [] and this compound iodide [], typically crystallize in the tetragonal PbFCl structure type, also known as the matlockite structure. This structure is common for rare-earth oxide halides of the REOX formula, where RE represents a rare-earth metal and X represents a halogen.
Q2: How does the synthesis of this compound halides often occur?
A2: The synthesis of this compound halides can occur unintentionally as a by-product during reactions involving Lutetium metal and Lutetium trihalides. For instance, this compound bromide was observed during a reaction containing Lutetium metal, ruthenium powder, and Lutetium tribromide within a sealed tantalum container []. Similarly, this compound iodide emerged as a by-product in a reaction involving Lutetium metal, rhenium powder, and Lutetium triiodide within a sealed tantalum container [].
Q3: What is a known intermediate compound formed during the thermal decomposition of Lutetium(III) acetate tetrahydrate?
A3: The thermal decomposition of Lutetium(III) acetate tetrahydrate involves several stages. One intermediate compound formed in this process is Lu2O2CO3, identified through X-ray diffraction as a tetragonal structure. This compound forms at temperatures between 300°C and 640°C during the breakdown of anhydrous Lutetium(III) acetate, eventually leading to the formation of this compound [].
Q4: What applications have been explored for this compound in material science?
A4: Research has explored the use of this compound in creating advanced materials. One study focused on synthesizing α-Al2O3 with controlled properties for use in Lu3Al5O12:Ce3+ green spherical phosphors []. This suggests potential applications in lighting and display technologies. Furthermore, the porosity dependence of elastic properties in polycrystalline cubic this compound has been investigated [], indicating its relevance in understanding and tailoring the mechanical behavior of ceramics for various applications.
Q5: Have there been any studies on the thermodynamic properties of this compound?
A5: Yes, several studies have investigated the thermodynamic properties of this compound. Researchers have examined its heat capacities and derived thermodynamic properties [], along with analyzing its electronic energy levels []. This research provides valuable insights into the fundamental behavior of this compound at different temperatures and energy states, which is essential for understanding its potential in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。